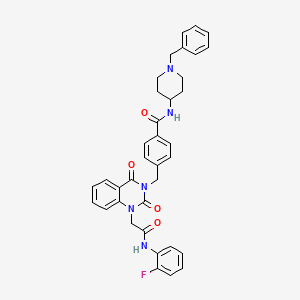![molecular formula C17H14N4O3S B2408488 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-74-4](/img/structure/B2408488.png)
4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H10N2O3S . Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.26 . Unfortunately, other physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and COX-2 Inhibition
Research has explored the synthesis of various derivatives, including pyrazolo-oxazoles, as potential COX-2 inhibitors, highlighting the structural versatility and potential therapeutic applications of these compounds. The synthesis processes often involve sophisticated organic reactions, providing a range of compounds for biological evaluation. One study detailed the synthesis of compounds like 4,5-diaryl-1H-pyrazole-3-ol derivatives, showing good selectivity for COX-2 over COX-1 enzyme, indicating their potential in developing anti-inflammatory drugs (Patel et al., 2004).
Antimicrobial Activity
Compounds bearing the benzenesulfonamide moiety have been synthesized and tested for their antibacterial and antifungal activities. This research underlines the antimicrobial potential of these derivatives, providing a basis for the development of new therapeutic agents against various microbial infections. For instance, a study on pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties demonstrated significant antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Chandak et al., 2013).
Anticancer Properties
The anticancer potential of benzenesulfonamide derivatives, including those related to 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, has been a significant area of investigation. Studies have shown that certain sulfonamide derivatives exhibit promising anticancer activity against various cancer cell lines, including breast cancer. For example, novel N-(Guanidinyl)benzenesulfonamides showed promising activity against the MCF7 human tumor breast cell line, indicating their potential as anticancer agents (Ghorab et al., 2014).
Propiedades
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-11,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEPGAYDOLNDRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

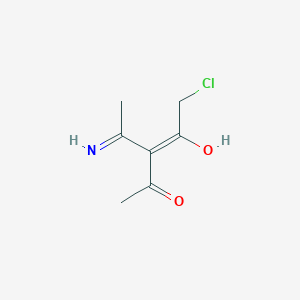
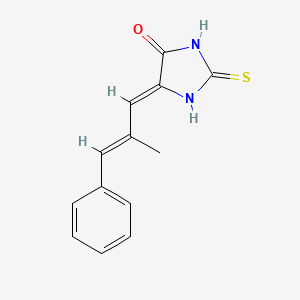
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)
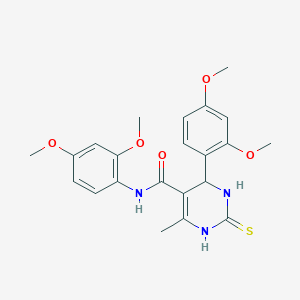
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)
![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)
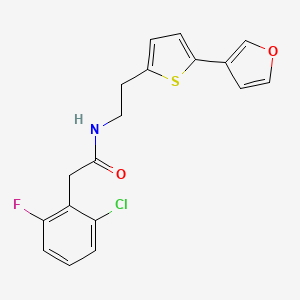
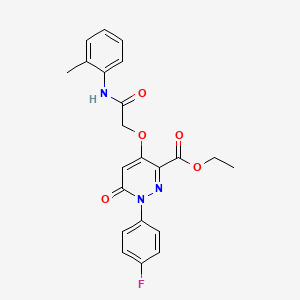
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
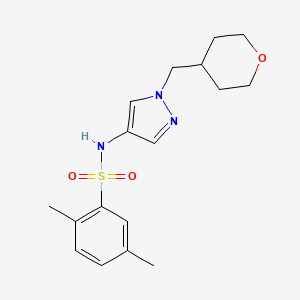
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)
